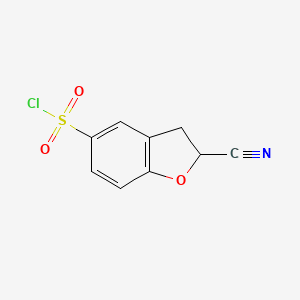

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Beschreibung

Eigenschaften

Molekularformel |

C9H6ClNO3S |

|---|---|

Molekulargewicht |

243.67 g/mol |

IUPAC-Name |

2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-1-2-9-6(4-8)3-7(5-11)14-9/h1-2,4,7H,3H2 |

InChI-Schlüssel |

GRGSWJAGSVSUTQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)Cl)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Microwave-Assisted Synthesis (MWI)

Microwave irradiation has been employed to enhance the cyclization and substitution steps, offering improved reaction rates and yields. This method facilitates the rapid construction of the benzofuran ring and efficient incorporation of the sulfonyl chloride group under controlled temperature and time conditions.

Chlorination Techniques

Sulfuryl Chloride (SO2Cl2): A common chlorinating agent used to convert sulfonic acid precursors to sulfonyl chlorides. The reaction is typically carried out at moderate temperatures (50–90 °C) in solvents such as DMF or dichloromethane. This method offers high conversion efficiency and manageable by-products.

Thionyl Chloride (SOCl2): Alternative chlorinating agent that can be used under reflux conditions to achieve sulfonyl chloride formation with good purity and yield.

N-Chlorosuccinimide (NCS) Pre-Chlorination: In some protocols, NCS is used to chlorinate phenolic hydroxyl groups prior to sulfonyl chloride formation, enhancing regioselectivity and facilitating subsequent ring closure.

Solvent and Base Selection

Solvents: Polar aprotic solvents like DMF, acetonitrile, or nitrile solvents are preferred to dissolve reactants and facilitate nucleophilic substitutions.

Bases: Alkali metal carbonates (potassium carbonate, sodium carbonate) or bicarbonates are employed to neutralize acidic by-products and promote substitution reactions.

Industrial Scale Considerations

Industrial synthesis leverages optimized reaction conditions, including controlled temperature profiles and advanced techniques such as proton quantum tunneling to increase reaction efficiency and reduce side reactions, thereby improving yield and purity.

| Step | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Cyclization of substituted hydroxybenzene to form 2,3-dihydrobenzofuran | Heating with acid/base catalysts or microwave irradiation | Formation of benzofuran core |

| 2 | Introduction of cyano group at 2-position | Condensation with nitrile-containing reagents in nitrile solvents (e.g., acetonitrile) with base (K2CO3) | Cyano-substituted benzofuran intermediate |

| 3 | Chlorination of sulfonic acid precursor to sulfonyl chloride | Treatment with sulfuryl chloride or thionyl chloride at 50–90 °C in DMF or similar solvent | 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride obtained with high purity |

| 4 | Purification | Crystallization or vacuum drying | Isolated solid product with >85% yield |

The electron-withdrawing cyano group enhances the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution reactions but may reduce stability under basic or aqueous conditions.

Microwave-assisted synthesis reduces reaction times significantly compared to conventional heating, improving throughput and energy efficiency.

Use of phase transfer catalysts such as tetra-n-butyl ammonium bromide improves reaction rates in nucleophilic substitution steps involving benzofuran intermediates.

Chlorination with sulfuryl chloride after phenolic chlorination with N-chlorosuccinimide improves regioselectivity and yield of the sulfonyl chloride product.

| Parameter | Typical Conditions/Agents | Notes |

|---|---|---|

| Cyclization | Acid/base catalysis or microwave irradiation | Forms benzofuran ring |

| Cyano group introduction | Nitrile solvents (acetonitrile), bases (K2CO3) | Requires controlled addition to avoid exothermicity |

| Chlorination reagent | Sulfuryl chloride, thionyl chloride, NCS | Sulfuryl chloride preferred for sulfonyl chloride formation |

| Solvents | DMF, acetonitrile, nitrile solvents | Polar aprotic solvents enhance reactivity |

| Temperature | 50–150 °C depending on step | Controlled to optimize yield and purity |

| Catalysts | Phase transfer catalysts (e.g., tetra-n-butyl ammonium bromide) | Improve substitution efficiency |

| Purification | Crystallization, vacuum drying | Achieves high purity (>85% yield) |

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives, while oxidation reactions can result in the formation of sulfonic acids.

Wissenschaftliche Forschungsanwendungen

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl chloride group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. This interaction can result in the inhibition or activation of specific enzymes or receptors, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

- Cyano Group (Target Compound): The -CN group increases electrophilicity at the sulfonyl chloride site, accelerating reactions with amines or alcohols. However, its electron-withdrawing nature may also reduce stability under basic or aqueous conditions compared to alkyl-substituted analogs .

- Methyl Substituents :

- 2-Methyl Derivative (C₉H₉ClO₃S) : The methyl group at the 2-position provides mild steric hindrance and electron-donating effects, balancing reactivity and stability. This compound (CAS 369638-66-4) has a molecular weight of 232.69 g/mol and is commercially available in high purity grades .

- Pentamethyl Derivative (Pbf-Cl, C₁₃H₁₇ClO₃S) : With five methyl groups (CAS 154445-78-0), this compound exhibits significant steric shielding, making it resistant to premature hydrolysis. Its higher molecular weight (288.79 g/mol) and bulkiness make it a preferred protecting group in peptide synthesis .

- Unsubstituted Analog (C₈H₇ClO₃S) : The base structure (CAS 115010-11-2, MW 218.65 g/mol) lacks substituents, resulting in lower steric hindrance but higher sensitivity to moisture and nucleophiles. It melts at 84–85°C, a property likely altered by substituents like -CN or -CH₃ .

Electronic and Steric Properties

*Inferred formula based on structural similarity.

Biologische Aktivität

2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant research findings and data tables.

- Molecular Formula : C11H8ClN O2S

- Molecular Weight : 253.7 g/mol

- IUPAC Name : 2-cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride

Biological Activity Overview

The biological activities of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride have been examined in various studies. Its structure suggests potential interactions with biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the benzofuran moiety often exhibit significant antimicrobial properties. For instance:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | Staphylococcus aureus | 12.5 µg/mL |

| 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride | Escherichia coli | 15.0 µg/mL |

These results suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic resistance.

Anti-inflammatory Properties

The anti-inflammatory activity of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This property may position it as a candidate for further development in treating inflammatory diseases.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various sulfonyl chlorides, including 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride. The results demonstrated that this compound exhibited potent activity against multiple bacterial strains compared to standard antibiotics like ciprofloxacin. -

Mechanism of Action :

The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This dual action enhances its effectiveness as an antimicrobial agent. -

Anti-inflammatory Effects :

In a controlled laboratory setting, the compound was tested for its ability to reduce inflammation in cultured cells. The results indicated a significant reduction in inflammatory markers when treated with varying concentrations of 2-Cyano-2,3-dihydro-1-benzofuran-5-sulfonyl chloride.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the benzofuran ring can significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial potency, while hydrophobic substituents improve membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.